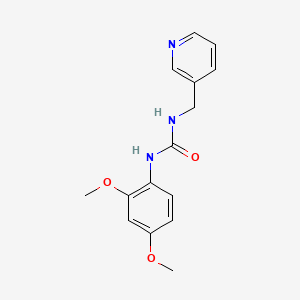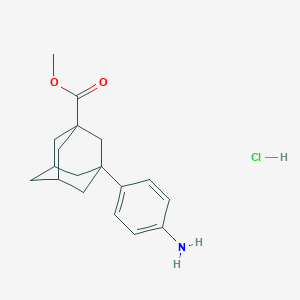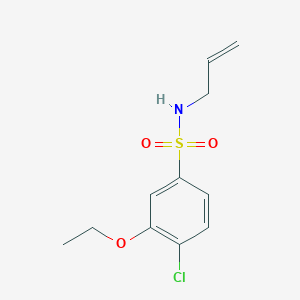![molecular formula C16H18N2O3S B4944084 2-(4-methoxyphenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide CAS No. 428469-38-9](/img/structure/B4944084.png)
2-(4-methoxyphenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide
Vue d'ensemble
Description
2-(4-methoxyphenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide, also known as MPETA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
2-(4-methoxyphenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide exerts its therapeutic effects through various mechanisms of action. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and inflammation, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). 2-(4-methoxyphenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-(4-methoxyphenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and physiological effects:
2-(4-methoxyphenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammatory diseases. 2-(4-methoxyphenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which protect cells against oxidative stress. Additionally, 2-(4-methoxyphenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide has been found to inhibit the growth and proliferation of cancer cells, both in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-methoxyphenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 2-(4-methoxyphenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide has also been found to have low toxicity in animal studies, indicating its potential safety for use in humans. However, there are also limitations to the use of 2-(4-methoxyphenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its precise molecular targets. Additionally, the optimal dosage and duration of treatment with 2-(4-methoxyphenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide have not yet been established.
Orientations Futures
Despite the limitations, 2-(4-methoxyphenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications. One future direction could be to investigate the synergistic effects of 2-(4-methoxyphenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide with other anticancer or anti-inflammatory agents. Another direction could be to explore the use of 2-(4-methoxyphenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide in combination with other treatment modalities, such as chemotherapy or radiation therapy. Additionally, further studies are needed to investigate the safety and efficacy of 2-(4-methoxyphenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide in human clinical trials.
Méthodes De Synthèse
2-(4-methoxyphenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide can be synthesized using a multi-step process that involves the reaction of 4-methoxyphenol with 2-chloroethanol, followed by the reaction of the resulting product with pyridine-2-thiol and then acetic anhydride. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
2-(4-methoxyphenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 2-(4-methoxyphenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to reduce inflammation in animal models of inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
2-(4-methoxyphenoxy)-N-(2-pyridin-2-ylsulfanylethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-20-13-5-7-14(8-6-13)21-12-15(19)17-10-11-22-16-4-2-3-9-18-16/h2-9H,10-12H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUKATCNHPINII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NCCSC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301194156 | |
| Record name | 2-(4-Methoxyphenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301194156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide | |
CAS RN |
428469-38-9 | |
| Record name | 2-(4-Methoxyphenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=428469-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methoxyphenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301194156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-1,3,4-thiadiazol-2-yl)-2-(1-piperidinyl)acetamide](/img/structure/B4944011.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4944019.png)
![N-methyl-2-phenoxy-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4944039.png)

![5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4944049.png)

![2-(4-chlorophenyl)-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4944071.png)
![N-[1-[(2,4-dimethoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B4944074.png)


![5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[2-(2-pyrazinyl)ethyl]-2-pyridinamine](/img/structure/B4944101.png)
![3-(aminocarbonyl)-1-[2-(4-biphenylyl)-2-oxoethyl]pyridinium bromide](/img/structure/B4944108.png)
